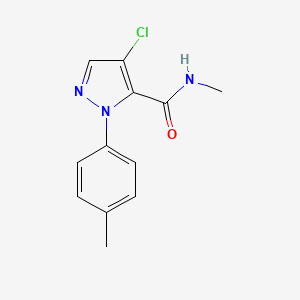
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 318497-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 249.70 g/mol
- CAS Number : 318497-93-7
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. The structural features of this compound include a pyrazole ring substituted with a chloro group and a methylphenyl moiety, which are critical for its biological activity.
Anticancer Properties
Research has demonstrated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, several compounds showed IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating substantial cytotoxic effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | Not specified |
| Compound 7d | MDA-MB-231 | 2.43 |
| Compound 10c | HepG2 | 4.98 |
The mechanisms through which these compounds exert their effects include inhibition of microtubule assembly and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Anti-inflammatory Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, one study reported a compound with an IC50 value for COX-2 inhibition significantly lower than that of traditional anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Pyrazole Derivative A | 44.81 | >8 |
| Pyrazole Derivative B | 55.65 | >7 |
Case Studies and Research Findings
A notable case study involved the evaluation of multiple pyrazole derivatives against various cancer cell lines and inflammatory models. The findings indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For instance, the incorporation of nitro groups was correlated with increased antiproliferative effects .
Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the phenyl ring could optimize both anticancer and anti-inflammatory activities . These insights are crucial for guiding future drug design efforts.
Propriétés
IUPAC Name |
4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGBDXUTAKEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














